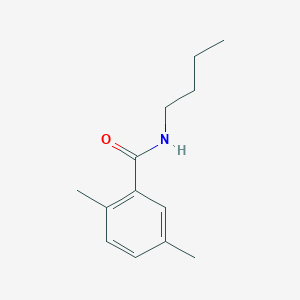
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide, also known as BMA-10, is a synthetic compound that has gained significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent. BMA-10 belongs to the class of indole-based compounds and has been studied for its pharmacological properties, including its ability to modulate the activity of certain receptors in the brain.
作用机制
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. This partial activation results in a decrease in the firing rate of certain neurons in the brain, leading to an overall decrease in anxiety and an improvement in mood.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the activity of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the levels of these neurotransmitters in certain regions of the brain, leading to an overall improvement in mood and a decrease in anxiety.
实验室实验的优点和局限性
One of the advantages of using N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide in lab experiments is its specificity for the serotonin 5-HT1A receptor. This specificity allows researchers to study the effects of this compound on this receptor without the interference of other neurotransmitter systems. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental models.
未来方向
There are several future directions for the study of N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide. One area of research involves the development of more potent and selective analogs of this compound that can be used as therapeutic agents for the treatment of neurological disorders. Another area of research involves the study of the long-term effects of this compound on the brain and its potential as a neuroprotective agent. Additionally, the use of this compound in combination with other drugs for the treatment of neurological disorders is an area of research that warrants further investigation.
合成方法
The synthesis of N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 1-benzyl-3-methylindole-2-carboxylic acid with 4-morpholineethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various chromatographic techniques to obtain the final compound.
科学研究应用
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as depression and anxiety. This compound has been shown to modulate the activity of certain receptors in the brain, including the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
IUPAC Name |
N-(1-benzyl-3-methylindol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-19-9-5-6-10-20(19)25(15-18-7-3-2-4-8-18)22(17)23-21(26)16-24-11-13-27-14-12-24/h2-10H,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYQMBSNCSJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5412412.png)
![[1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5412414.png)
![N'-[(5-bromo-2-thienyl)methylene]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5412415.png)
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5412418.png)
![1'-[(7-methyl-1-benzofuran-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5412425.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B5412436.png)
![N~2~-(2-methoxyethyl)-N~4~-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5412442.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5412445.png)
![7-(4-isopropylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5412456.png)
![6-[4-(allyloxy)-3-methoxybenzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412464.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5412467.png)

![4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5412498.png)
![N'-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-N-methyl-N-phenylethanediamide](/img/structure/B5412516.png)